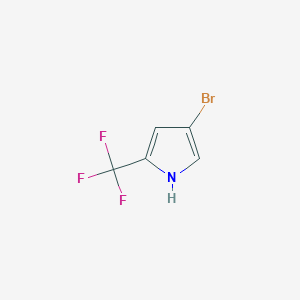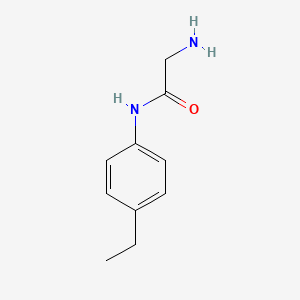![molecular formula C19H14FN3O3S3 B12114153 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)
(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
(4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.
[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.
5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.
4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.
pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.
- This compound likely has interesting pharmacological properties due to its diverse functional groups.
Métodos De Preparación
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
- Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
Análisis De Reacciones Químicas
Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Substitution: The phenyl ring could undergo halogenation or other substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.
Major Products: The specific products would depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.
Mecanismo De Acción
- Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
- Further studies would be needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
- Highlighting its uniqueness would require more detailed structural analysis.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C19H14FN3O3S3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3 |
Clave InChI |
KTGYQRBXTKOOFB-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)




![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)
![(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)


